molecular formula C7H8S2 B072300 4-(Methylthio)thiophenol CAS No. 1122-97-0

4-(Methylthio)thiophenol

Cat. No.: B072300
CAS No.: 1122-97-0
M. Wt: 156.3 g/mol
InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N
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Description

4-(Methylthio)thiophenol, also known as 4-(Methylthio)benzenethiol, is an organic compound with the molecular formula C₇H₈S₂ and a molecular weight of 156.268 g/mol . It is characterized by the presence of a thiophenol group substituted with a methylthio group at the para position. This compound is known for its distinct sulfur-containing functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)thiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorothiophenol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.

Another method involves the use of 4-bromothiophenol and methylthiolate in the presence of a base such as potassium carbonate. This reaction also occurs under mild conditions and produces this compound with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-(Methylthio)thiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions with biological systems.

    Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Similar structure but lacks the methylthio group.

    4-Methylthiophenol: Similar structure but lacks the thiol group.

    4-Chlorothiophenol: Similar structure but has a chlorine atom instead of the methylthio group.

Uniqueness

4-(Methylthio)thiophenol is unique due to the presence of both thiol and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methylsulfanylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMOWQQIZINTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149957
Record name 4-(Methylthio)thiophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-97-0
Record name 4-(Methylthio)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)thiophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfanyl)thiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylthio)thiophenol
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)thiophenol
Reactant of Route 3
4-(Methylthio)thiophenol
Reactant of Route 4
4-(Methylthio)thiophenol
Reactant of Route 5
4-(Methylthio)thiophenol
Reactant of Route 6
4-(Methylthio)thiophenol

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